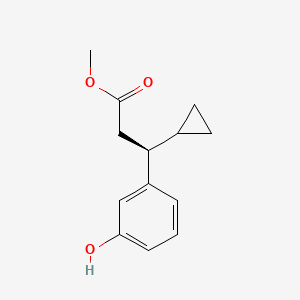
(S)-Methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, also known as S-methyl-3-cyclopropyl-3-hydroxy-phenylpropanoate (S-MCHP) is a synthetically produced compound that has recently been studied for its potential applications in the field of drug discovery. S-MCHP is a structural analog of the naturally occurring compound, phenylpropanoic acid, and has been found to have unique properties that make it a promising candidate for the development of new pharmaceuticals.
Applications De Recherche Scientifique
Plant Growth and Agricultural Applications
- Root Exudates : Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is found in root exudates. It acts as a nitrification inhibitor in soil, impacting nutrient cycling. Researchers study its effects on plant growth, nutrient uptake, and root system architecture .
Mécanisme D'action
Target of Action
The primary targets of “methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate” are currently unknown. This compound is structurally similar to other phenolic compounds, which are known to interact with a variety of biological targets
Mode of Action
Given its structural similarity to other phenolic compounds, it may interact with its targets through similar mechanisms, such as binding to proteins or enzymes, altering their function . More research is needed to elucidate the specific interactions and resulting changes caused by this compound.
Biochemical Pathways
The biochemical pathways affected by “methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate” are currently unknown. Phenolic compounds are known to affect a variety of pathways, including those involved in inflammation, oxidation, and cell signaling
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body . Metabolism often involves conjugation reactions, and excretion typically occurs via the kidneys . These properties can impact the bioavailability of the compound, influencing its efficacy and potential for side effects.
Result of Action
Phenolic compounds are known to have a variety of effects, including antioxidant, anti-inflammatory, and anticancer activities
Action Environment
The action, efficacy, and stability of “methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate” can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds. For example, the compound’s activity may be enhanced or inhibited by the presence of certain enzymes or other molecules .
Propriétés
IUPAC Name |
methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-16-13(15)8-12(9-5-6-9)10-3-2-4-11(14)7-10/h2-4,7,9,12,14H,5-6,8H2,1H3/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBFBXFVUPMAJK-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1CC1)C2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1CC1)C2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2381568.png)
![1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]urea](/img/structure/B2381569.png)
![Ethyl 2-(4-(2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate](/img/structure/B2381572.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea](/img/structure/B2381576.png)
![(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2381577.png)
![Ethyl 5-amino-1-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate](/img/structure/B2381578.png)
![N-(3-fluorophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2381579.png)
![N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2381580.png)

![2-[(1-Methylpyrazol-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B2381585.png)
![Ethyl 2-[2-(2-chlorobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2381587.png)

![(1S,2R,4S)-2-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2381591.png)